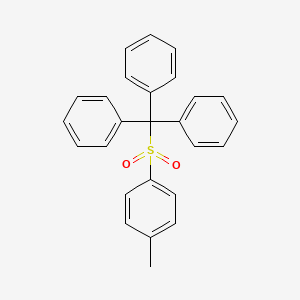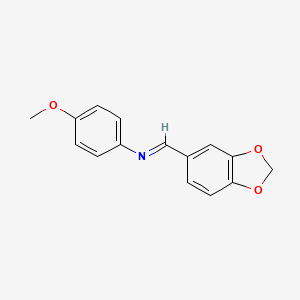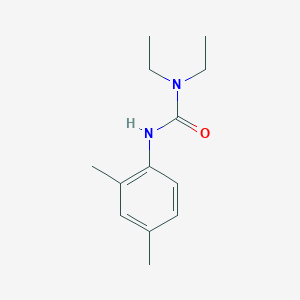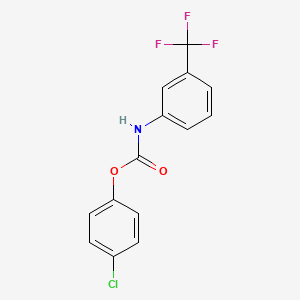
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H11ClF3NO2 It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group connected by a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate typically involves the reaction of 4-chlorophenyl isocyanate with 3-(trifluoromethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-chlorophenyl isocyanate and 3-(trifluoromethyl)phenol.
Reaction: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acids or bases, resulting in the formation of 4-chlorophenol and 3-(trifluoromethyl)phenol.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chlorophenol and 3-(trifluoromethyl)phenol.
科学的研究の応用
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is unique due to its specific combination of a chlorophenyl group and a trifluoromethylphenyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
14353-07-2 |
|---|---|
分子式 |
C14H9ClF3NO2 |
分子量 |
315.67 g/mol |
IUPAC名 |
(4-chlorophenyl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-4-6-12(7-5-10)21-13(20)19-11-3-1-2-9(8-11)14(16,17)18/h1-8H,(H,19,20) |
InChIキー |
SOGNUIAPFCWAEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)OC2=CC=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


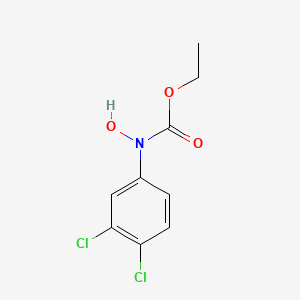
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)
![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)

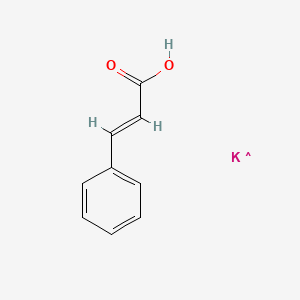

![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

